molecular formula C10H8N4 B14651329 Methyl(phenyl)carbonohydrazonoyl dicyanide CAS No. 51337-36-1

Methyl(phenyl)carbonohydrazonoyl dicyanide

Cat. No.: B14651329
CAS No.: 51337-36-1
M. Wt: 184.20 g/mol
InChI Key: FZDRBHJIVIUXPR-UHFFFAOYSA-N
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Description

Methyl(phenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)carbonohydrazonoyl dicyanide typically involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the isocyanide carbon, followed by cyclization and elimination steps.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl(phenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products: The major products formed from these reactions include oxidized hydrazones, reduced hydrazones, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Methyl(phenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl(phenyl)carbonohydrazonoyl dicyanide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and inhibiting ATP synthesis . This action leads to the inhibition of cellular respiration and energy production, ultimately causing cell death in targeted organisms.

Comparison with Similar Compounds

Methyl(phenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various applications.

Properties

CAS No.

51337-36-1

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

2-[methyl(phenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C10H8N4/c1-14(13-9(7-11)8-12)10-5-3-2-4-6-10/h2-6H,1H3

InChI Key

FZDRBHJIVIUXPR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N=C(C#N)C#N

Origin of Product

United States

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